7-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide
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Overview
Description
7-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxepine core, a thiadiazole ring, and a bromo substituent, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzoxepine core. One common method involves the acylation of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate, followed by intramolecular cyclization to form the benzoxepine ring . The thiadiazole ring is then introduced through a reaction with thiosemicarbazide and an appropriate aldehyde under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Halogen substitution reactions can be carried out using nucleophiles like sodium azide or potassium cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium azide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as azides or nitriles .
Scientific Research Applications
7-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
- 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidinyl)-2-oxopropyl]-4(3H)-quinazolinone
Uniqueness
What sets 7-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide apart is its unique combination of a benzoxepine core and a thiadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse research applications and potential therapeutic uses .
Properties
Molecular Formula |
C16H12BrN3O3S |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
7-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C16H12BrN3O3S/c1-9(21)6-14-18-16(24-20-14)19-15(22)10-4-5-23-13-3-2-12(17)8-11(13)7-10/h2-5,7-8H,6H2,1H3,(H,18,19,20,22) |
InChI Key |
GYLPPPYINPWESL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Origin of Product |
United States |
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